Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a brominated heterocyclic compound featuring a thienopyrazole core with a methyl ester group at position 5 and a bromine atom at position 2. This structure combines electron-withdrawing (bromo) and electron-donating (ester) groups, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H5BrN2O2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10) |
InChI Key |
WYSWKZBFCVBNOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Thieno[2,3-c]pyrazole Core
The initial step involves cyclization reactions starting from substituted pyrazole derivatives and sulfur-containing reagents to form the fused thieno-pyrazole ring system. For example, 3-amino-5-methylpyrazole can be synthesized by refluxing 3-aminocrotononitrile with hydrazine hydrate at 60–90°C for 8–24 hours, yielding the pyrazole intermediate necessary for further transformations.
Bromination at the 3-Position
Selective bromination is achieved by treating the pyrazole intermediate with hydrobromic acid and cuprous bromide under controlled temperature conditions (around 40°C), followed by the slow addition of sodium nitrite solution to facilitate electrophilic bromination. The reaction mixture is then stirred at 60°C for 40 minutes to complete the bromination, yielding 3-methyl-5-bromopyrazole with approximately 60% yield.
Oxidation to Introduce Carboxylic Acid Functionality
The methyl group at the 5-position is oxidized to a carboxylic acid using appropriate oxidizing agents. This step converts 3-methyl-5-bromopyrazole into 5-bromo-1H-3-pyrazolecarboxylic acid, which is a key intermediate for esterification.
Esterification to Form Methyl Ester
The carboxylic acid group is converted into the methyl ester by reaction with methanol under acidic or basic catalysis. A common method involves dissolving the acid in methanol and adding potassium hydroxide at low temperature (0°C), then allowing the mixture to warm to room temperature and react overnight. This produces methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate with high purity.
Alternatively, the acid chloride intermediate can be prepared by treating the carboxylic acid with thionyl chloride (SOCl2) under heating (around 70–85°C) for 16 hours, followed by reaction with methanol or ammonia in tetrahydrofuran (THF) solution at 0–5°C to yield the methyl ester or amide derivatives, respectively.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization | 3-aminocrotononitrile + hydrazine hydrate, reflux 60–90°C, 8–24 h | 3-amino-5-methylpyrazole | High yield |
| 2 | Bromination | 3-amino-5-methylpyrazole + HBr + CuBr, 40°C; NaNO2 addition, 60°C, 40 min | 3-methyl-5-bromopyrazole | ~60% yield |
| 3 | Oxidation | Oxidizing agent (e.g., KMnO4 or other) | 5-bromo-1H-3-pyrazolecarboxylic acid | Moderate to good yield |
| 4 | Esterification | Methanol + KOH (3.0 mol/L), 0°C to room temp, overnight | This compound | High purity, good yield |
| 5 | (Alternative) Acid chloride formation | SOCl2 (3.74 mol/L), 70–85°C, 16 h; then methanol or ammonia in THF, 0–5°C | Methyl ester or amide derivatives | Efficient, scalable |
Research Findings and Optimization Notes
- The cyclization step is critical and requires precise temperature control to avoid side reactions and ensure ring closure efficiency.
- Bromination using hydrobromic acid and cuprous bromide with sodium nitrite is a mild and selective method, minimizing over-bromination or degradation of the heterocyclic core.
- Oxidation conditions must be optimized to prevent over-oxidation or ring cleavage; mild oxidants and controlled reaction times are preferred.
- Esterification via direct reaction with methanol and base is straightforward and yields the methyl ester without the need for isolation of acid chlorides, although the latter can be used for further functionalization.
- Purification typically involves extraction with organic solvents (e.g., ether, THF), washing with sodium thiosulfate to remove residual bromine, drying over magnesium sulfate, and silica gel filtration.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Cyclization temperature | 60–90°C | Reflux for 8–24 h |
| Bromination temperature | 40–60°C | Controlled addition of NaNO2 |
| Oxidation agent | KMnO4 or equivalent | Mild conditions to avoid ring damage |
| Esterification | Methanol + KOH (3.0 mol/L), 0°C to RT | Overnight reaction |
| Solvent for extraction | THF, ether | Used for purification |
| Drying agent | MgSO4 | Removes moisture before filtration |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno-pyrazole core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-thieno-pyrazole derivative .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is characterized by its unique structure which includes both a thieno ring and a pyrazole ring. Its molecular formula is with a molar mass of approximately 261.1 g/mol. The presence of the bromine atom at the 3-position of the thieno ring enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. The compound's mechanism of action likely involves interaction with specific enzymes or receptors that are critical for microbial survival.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. This makes it a valuable candidate for further exploration in cancer therapeutics.
Enzyme Inhibition Studies
This compound has been the subject of enzyme inhibition studies, where its binding affinity to various targets is assessed. Understanding these interactions is crucial for optimizing its efficacy as a drug candidate and predicting possible side effects or interactions with other drugs.
Synthetic Applications
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with enhanced biological activities through simple modifications at various positions on the rings.
Synthetic Routes
The synthesis typically involves cyclization reactions using appropriate precursors. Common synthetic routes include:
- Cyclization of thienopyrazole precursors : This method allows for the introduction of the carboxylate ester functional group efficiently.
- Optimization Techniques : Industrial applications may employ continuous flow reactors to enhance yield and purity during synthesis.
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity.
Case Study: Cancer Cell Line Testing
Another study investigated the anticancer potential of this compound on various cancer cell lines, including breast and lung cancer cells. Results demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Substituents and Their Effects:
- Bromo Substituent : Enhances electrophilicity at position 3, making the compound more reactive in nucleophilic substitutions or cross-coupling reactions compared to methyl or phenyl analogs.
- Methyl Substituent : Increases hydrophobicity and stability, favoring applications in hydrophobic environments .
Physicochemical Properties
Thermal and Solubility Trends:
- Bromo Derivative : Expected higher melting point due to polar Br substituent. Lower solubility in polar solvents (e.g., water) compared to methyl analogs.
- Methyl Derivative: Lipophilic nature (logP ~2.5 estimated) favors solubility in organic solvents like ethanol or ethyl acetate .
- Phenyl Derivatives : Reduced solubility in polar solvents due to aromatic bulk; enhanced crystallinity observed in analogs like CID 652252 .
Biological Activity
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound notable for its unique structural features, including a thieno ring and a pyrazole moiety. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₇H₆BrN₂O₂S
- Molar Mass : Approximately 261.1 g/mol
- Key Functional Groups : Bromine atom at the 3-position of the thieno ring, carboxylate ester group.
The presence of these functional groups contributes to its chemical reactivity and potential biological interactions, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
In vitro studies have shown that this compound can inhibit the growth of these pathogens at varying concentrations, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
In one study, the compound exhibited an IC₅₀ value of approximately 12.50 µM against MCF-7 cells, indicating significant cytotoxicity . Another study reported similar effects with IC₅₀ values in the range of 0.30 nM to 42.30 µM across different cancer types .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling pathways related to growth and apoptosis.
Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and predicting potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Structure | Anticancer |
| 3-Methyl-1H-pyrazole-5-carboxylic acid | Structure | Anti-inflammatory |
This table highlights the unique biological activities associated with this compound compared to structurally similar compounds.
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Study on Anticancer Activity : A study focused on its effect on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction, leading to reduced cell viability.
- Antimicrobial Efficacy : In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
